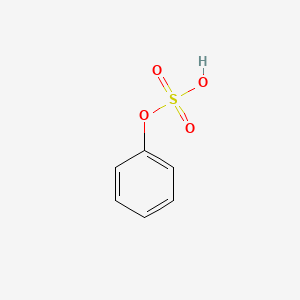
Phenyl hydrogen sulfate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Phenylhydrogensulfat hat vielfältige Anwendungen in der wissenschaftlichen Forschung, darunter:
5. Wirkmechanismus
Der Wirkmechanismus von Phenylhydrogensulfat beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen:
Molekulare Zielstrukturen: Es interagiert mit Proteinen und Enzymen, die an Stoffwechselprozessen beteiligt sind.
Wirkmechanismus
- Its primary targets are not explicitly defined, but it has been implicated in inducing albuminuria (presence of excess protein in urine) and podocyte damage in experimental models of diabetes .
- When injected next to a nerve, phenyl sulfate produces chemical neurolysis, which is nonselective across nerve fiber size and most prominent on its outer aspect .
Target of Action
Mode of Action
Result of Action
Biochemische Analyse
Biochemical Properties
Phenyl hydrogen sulfate plays a crucial role in biochemical reactions, particularly in the metabolism of xenobiotic compounds in humans. It is known to interact with several enzymes and proteins, including sulfotransferases, which catalyze the transfer of a sulfo group to phenol, forming this compound. This interaction is essential for the detoxification and excretion of phenolic compounds from the body .
Cellular Effects
This compound has been shown to influence various cellular processes. In renal tubular cells, it decreases glutathione levels, rendering the cells more vulnerable to oxidative stress. This effect is particularly significant in patients with chronic kidney disease, where the accumulation of this compound can exacerbate oxidative damage . Additionally, this compound can impact cell signaling pathways and gene expression, further influencing cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with various biomolecules. It can inhibit or activate enzymes involved in its metabolism, such as sulfotransferases. These interactions can lead to changes in gene expression, particularly those genes involved in oxidative stress response and detoxification pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its activity and potential changes in its impact on cells . Long-term exposure to this compound in vitro and in vivo can result in sustained oxidative stress and cellular damage.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function. At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage. These threshold effects are critical for understanding the safe and effective use of this compound in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the detoxification of phenolic compounds. It interacts with enzymes such as sulfotransferases and other cofactors that facilitate its metabolism and excretion. These interactions can affect metabolic flux and the levels of various metabolites in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The transport and distribution of this compound are essential for its biological activity and effects on cellular function .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and organelles such as the endoplasmic reticulum and mitochondria. Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to specific compartments. These localization patterns are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phenyl hydrogen sulfate can be synthesized through the esterification of phenol with sulfuric acid. The reaction typically involves the following steps:
Esterification Reaction: Phenol reacts with sulfuric acid to form this compound. [ \text{C}_6\text{H}_5\text{OH} + \text{H}_2\text{SO}_4 \rightarrow \text{C}_6\text{H}_5\text{OSO}_3\text{H} + \text{H}_2\text{O} ]
Reaction Conditions: The reaction is usually carried out under controlled temperature conditions to prevent the decomposition of the product.
Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques may be employed to enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Phenylhydrogensulfat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Phenylhydrogensulfat kann oxidiert werden, um Phenol und Schwefelsäure zu bilden.
Reduktion: Es kann unter bestimmten Bedingungen zu Phenol reduziert werden.
Substitution: Die Verbindung kann aufgrund des Vorhandenseins der Phenylgruppe elektrophile aromatische Substitutionsreaktionen eingehen
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Kaliumpermanganat (KMnO₄) und Wasserstoffperoxid (H₂O₂) sind häufig verwendete Oxidationsmittel.
Reduktionsmittel: Natriumborhydrid (NaBH₄) und Lithiumaluminiumhydrid (LiAlH₄) sind typische Reduktionsmittel.
Substitutionsreaktionen: Elektrophile aromatische Substitutionsreaktionen beinhalten häufig Reagenzien wie Halogene (Cl₂, Br₂) und Nitrierungsmittel (HNO₃).
Hauptprodukte, die gebildet werden:
Oxidation: Phenol und Schwefelsäure.
Reduktion: Phenol.
Substitution: Verschiedene substituierte Phenylsulfate, abhängig vom verwendeten Elektrophil
Vergleich Mit ähnlichen Verbindungen
Phenylhydrogensulfat kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
Phenol: Beide Verbindungen enthalten eine Phenylgruppe, aber Phenol fehlt die Sulfatgruppe.
Phenylsulfat: Dies ist die konjugierte Base von Phenylhydrogensulfat und teilt ähnliche chemische Eigenschaften.
Schwefelsäureester: Diese Verbindungen haben ähnliche funktionelle Gruppen, unterscheiden sich aber in ihren spezifischen chemischen Strukturen und Reaktivitäten.
Eindeutigkeit: Phenylhydrogensulfat ist aufgrund seiner doppelten Rolle als sowohl organisches Sulfat als auch Phenolverbindung einzigartig. Diese doppelte Funktionalität ermöglicht es ihm, an einer Vielzahl von chemischen Reaktionen und biologischen Prozessen teilzunehmen, was es zu einer wertvollen Verbindung in verschiedenen Forschungs- und Industriebereichen macht .
Eigenschaften
IUPAC Name |
phenyl hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4S/c7-11(8,9)10-6-4-2-1-3-5-6/h1-5H,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYRPMDGLDAWRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1733-88-6 (potassium salt) | |
| Record name | Phenylsulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50239545 | |
| Record name | Phenylsulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50239545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Phenol sulphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060015 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
937-34-8 | |
| Record name | Phenol sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylsulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenyl hydrogen sulfate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14667 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Phenylsulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50239545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHENYL HYDROGEN SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L4RKM5351 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Phenol sulphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060015 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What role does phenyl hydrogen sulfate play in the sulfonation of phenols?
A1: this compound acts as a crucial intermediate in the sulfonation of phenols, particularly when using sulfur trioxide (SO3) as the sulfonating agent. [, , ] Initially, the phenol reacts with SO3 to form the corresponding this compound. This intermediate then undergoes further sulfonation, often influenced by the electronic and steric properties of the already present -OSO3H group. [, ] This two-step process can lead to different isomeric distributions of sulfonic acid products compared to direct sulfonation of the phenol. [, ]
Q2: How does the presence of substituents on the phenyl ring affect the sulfonation of phenyl hydrogen sulfates?
A2: The position and nature of substituents on the phenyl ring significantly impact the sulfonation of phenyl hydrogen sulfates. Studies using various substituted phenyl methanesulfonates, as model compounds for phenyl hydrogen sulfates, reveal these trends. For instance, the sulfonation of 2-chlorophenyl and 2-methylphenyl methanesulfonate with SO3 exclusively yields the 4-sulfonic acid product. [] In contrast, 2-methoxyphenyl methanesulfonate, under identical conditions, forms only the 5-sulfonic acid. [] These findings highlight the interplay of electronic and steric factors in directing the sulfonation site.
Q3: Can phenyl hydrogen sulfates act as sulfonating agents themselves?
A3: Yes, research demonstrates the capability of phenyl hydrogen sulfates to act as effective transsulfonating agents. [, ] Studies investigating the sulfonation of 1,3-dimethoxybenzene using 4-substituted phenyl hydrogen sulfates revealed a first-order reaction with respect to the this compound. [] This suggests that phenyl hydrogen sulfates can transfer their sulfonic acid group to other aromatic substrates.
Q4: Beyond sulfonation chemistry, are there other applications for this compound derivatives?
A4: Yes, recent computational studies highlight the potential of this compound (-OSO3H) and similar functional groups (-OPO3H2, -SO3H) for enhancing gas uptake in metal-organic frameworks (MOFs). Theoretical calculations revealed that these functional groups, when incorporated into MOF structures, significantly increase the binding energy with gases like carbon monoxide (CO) [], nitric oxide (NO) [], and nitrogen dioxide (NO2). [] These findings suggest potential applications in gas separation, storage, and sensing technologies.
Q5: What are the metabolic pathways of compounds forming this compound conjugates in biological systems?
A5: Studies on drug metabolism provide insights into the formation and excretion of this compound conjugates. For example, in the metabolism of 2,3-benzofuran in rats, a significant metabolic pathway involves the formation of 2-(2-hydroxyethyl)this compound. [] This conjugate, representing a substantial portion of the administered dose, is excreted in urine. [] Similarly, in the metabolism of the anti-inflammatory drug mofezolac, this compound conjugates of its metabolites are prominent, highlighting the role of sulfation as a key metabolic pathway. [, ]
Q6: How is this compound typically characterized and quantified?
A6: this compound and its derivatives are commonly characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). [, , ] High-performance liquid chromatography (HPLC) coupled with NMR, MS, or tandem MS (HPLC-NMR, HPLC-MS, HPLC-MS-NMR) provides comprehensive structural information and quantification of these compounds in complex mixtures, such as those from metabolic studies. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


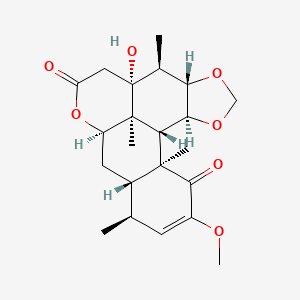
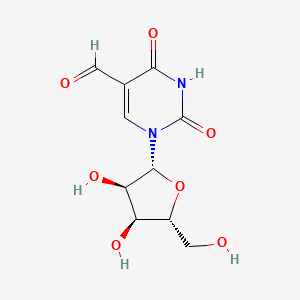

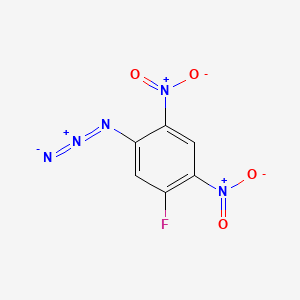
![2-Hexadecanoyloxyethylsulfanyl-[2-(trimethylazaniumyl)ethoxy]phosphinate](/img/structure/B1218886.png)

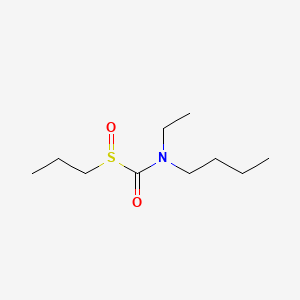
![1-[2-[(2-Hydroxy-3-phenoxypropyl)-methylamino]ethyl-methylamino]-3-phenoxypropan-2-ol;dihydrochloride](/img/structure/B1218889.png)
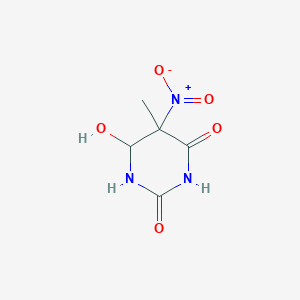
![Methyl 6-(phenylsulfinyl)imidazo[1,2-a]pyridine-2-carbamate](/img/structure/B1218892.png)
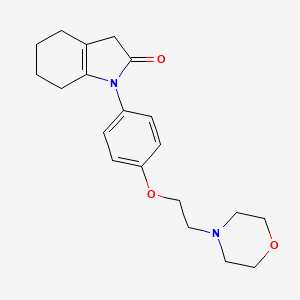
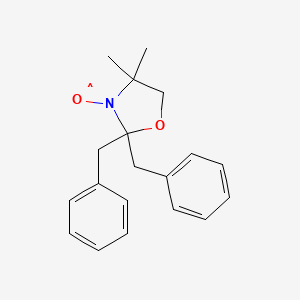
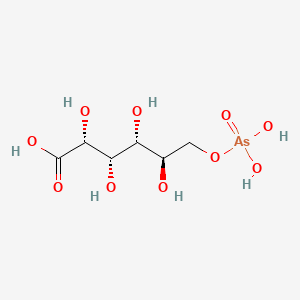
![N-[2-(beta-D-galactopyranosyloxy)-5-nitrophenyl]palmitamide](/img/structure/B1218899.png)
